molecular formula C8H13BrF4 B1272683 1-Bromo-1,1,2,2-tetrafluorooctane CAS No. 231630-92-5

1-Bromo-1,1,2,2-tetrafluorooctane

Cat. No. B1272683
CAS RN: 231630-92-5
M. Wt: 265.09 g/mol
InChI Key: JBQWCKCORXWVOG-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluorooctane is a bromofluorinated compound that is part of a broader class of perfluorocarbons. These compounds are characterized by the presence of fluorine atoms replacing all the hydrogen atoms in the carbon chain, with a bromine atom attached to the terminal carbon. The presence of fluorine atoms imparts unique physical and chemical properties to these molecules, such as increased stability and hydrophobicity.

Synthesis Analysis

The synthesis of bromofluorinated compounds, including those similar to 1-bromo-1,1,2,2-tetrafluorooctane, can be achieved through various methods. For instance, the radical copolymerization of vinylidene fluoride with bromofluorinated alkenes has been explored . Additionally, the use of photocatalysts like Ru(bpy)3Cl2 for the fluoroalkylation of anilines with BrCF2CF2Br demonstrates a method to introduce fluoroalkyl groups into aromatic compounds, which could be adapted for the synthesis of related bromofluorinated compounds .

Molecular Structure Analysis

The molecular structure of bromofluorinated compounds is significantly influenced by the presence of fluorine and bromine atoms. For example, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide have been determined, showcasing the impact of halogen atoms on the overall geometry of the molecule . Similarly, the structure of 2-bromo-1,1,1,2-tetrafluoroethane has been studied using microwave spectroscopy, revealing details about the rotational constants and nuclear quadrupole coupling tensor components .

Chemical Reactions Analysis

Bromofluorinated compounds participate in various chemical reactions due to the reactive nature of the bromine atom. For instance, 3-bromo-1,1,1-trifluoroacetone, a related compound, has been used as a building block for synthesizing trifluoromethylated heterocycles and aliphatic compounds . The reactivity of bromine allows for further functionalization and the formation of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-1,1,2,2-tetrafluorooctane and related compounds are influenced by their perfluorinated nature. The heat capacities of crystalline and liquid 1-bromoperfluorooctane have been measured, indicating the substance's ability to exist in metastable and stable solid forms and undergo phase transitions . Moreover, the halogen bonding in bromoperfluoroalkanes drives intermolecular recognition and self-assembly with nitrogen-substituted hydrocarbons, leading to the formation of crystalline materials . The X-ray contrast properties of an emulsion based on 1-bromoperfluorooctane have also been studied, showing its potential for medical imaging applications .

Scientific Research Applications

Thermodynamic Properties and Phase Transitions

1-Bromoperfluorooctane has been studied for its thermodynamic properties, particularly its heat capacities in both crystalline and liquid states. The substance exhibits interesting behavior with metastable and stable solid forms, and has been observed to undergo solid-to-solid transitions as well as a fusion process. These phase transitions, along with the enthalpies and entropies involved, have been thoroughly analyzed, providing valuable data for understanding the substance's thermodynamic characteristics (Varushchenko, Druzhinina & Sorkin, 1997).

Photocatalytic Reactions in Halogenated Solvents

Research has shown that 1-bromoadamantanes, when irradiated in halogenated solvents, undergo free radical halogenation without exchanging the 1-halo atom. This leads to the formation of various substituted products, highlighting the potential of 1-Bromo-1,1,2,2-tetrafluorooctane in photocatalytic applications (Perkins & Pincock, 1978).

Synthesis of Functionalized Nanodiamonds

The compound has been used in the selective functionalization of nanodiamonds like triamantane and [121]tetramantane. Its reactivity allows for specific modifications at the medial C-H positions of these structures, leading to the synthesis of uniquely functionalized nanodiamonds for diverse applications in nanotechnology (Schreiner et al., 2006).

Application in Polymer Science

The substance has been involved in the radical copolymerization processes, like the copolymerization of vinylidene fluoride with bromoalkenes. This highlights its utility in creating novel polymeric materials with specific properties, such as increased thermal stability and unique microstructures (Sauguet, Améduri & Boutevin, 2007).

Development of Fluorine-Containing Organic Molecules

Research has shown that 1-Bromo-1,1,2,2-tetrafluorooctane can play a crucial role in the synthesis of various fluorine-containing organic compounds. Its stability and reactivity make it a valuable tool in the production of such molecules, which have numerous industrial and research applications (Tamamoto, Yamada & Konno, 2018).

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF4/c1-2-3-4-5-6-7(10,11)8(9,12)13/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQWCKCORXWVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378443
Record name 1-bromo-1,1,2,2-tetrafluorooctane
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Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1,2,2-tetrafluorooctane

CAS RN

231630-92-5
Record name 1-Bromo-1,1,2,2-tetrafluorooctane
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Record name 1-bromo-1,1,2,2-tetrafluorooctane
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Record name 1-Bromo-1,1,2,2-tetrafluorooctane
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